molecular formula C8H9NO3 B432556 Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 20845-23-2

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B432556
CAS No.: 20845-23-2
M. Wt: 167.16g/mol
InChI Key: HQKRJZUSDCFNHF-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine and is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of m-nitrobenzaldehyde with ethyl chloroacetate in the presence of piperidine and glacial acetic acid. The reaction is carried out in benzene, and the water generated during the reaction is continuously removed using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo substitution reactions where different functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and is investigated for its therapeutic potential.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid
  • Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate
  • Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate

Uniqueness

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific structure and reactivity, which make it suitable for various applications in organic synthesis and pharmaceuticals. Its ability to undergo multiple types of chemical reactions and form diverse products further enhances its versatility .

Properties

IUPAC Name

methyl 1-methyl-2-oxopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKRJZUSDCFNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Oxo-1,2-dihydropyridine-4-carboxylic acid (5.0 g, 36 mmol) and potassium carbonate (24.8 g, 179 mmol) were stirred in DMF (75 mL) at room temperature. Iodomethane (6.72 mL, 108 mmol) was added slowly via a syringe and the reaction mixture was stirred for 3 days at room temperature. The reaction mixture was then diluted with water and extracted with dichloromethane until the product was removed from the aqueous phase. The combined organics were dried over magnesium sulfate, filtered and concentrated, then chromatographed in ethyl acetate on silica gel to yield the title compound (4 g, 66%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
6.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Synthesis routes and methods II

Procedure details

To a solution of 2-oxo-1,2-dihydropyridine-4-carboxylic acid (5 g, 1.0 eq) in 100 mL DMF was added 60% NaH (4.3 g, 3.0 eq) slowly at 0° C., and the mixture was stirred for 30 min at rt. Then CH3I (15.3 g, 3.0 eq) was added dropwise at 0° C. After the reaction was stirred at rt overnight, the reaction mixture was quenched with water and extracted with EtOAc. The extract was dried, concentrated, and purified by column chromatography to give the desired product (1.5 g, 25% yield). 1H NMR (400 MHz, CDCl3) δ 7.34 (d, J=7.2 Hz, 1H), 7.21 (d, J=2.0 Hz, 1H), 6.65 (dd, J=6.8 Hz, 2.0 Hz, 1H), 3.91 (s, 3H), 3.57 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
15.3 g
Type
reactant
Reaction Step Two
Yield
25%

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